molecular formula C8H8BrClN2 B1383883 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine CAS No. 1266149-71-6

1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine

Cat. No. B1383883
CAS RN: 1266149-71-6
M. Wt: 247.52 g/mol
InChI Key: YMJALDFWYZPPGF-UHFFFAOYSA-N
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Description

“1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine” is a chemical compound that has been used in the synthesis of various other compounds . It contains a cyclopropane ring attached to a pyridine ring, which is substituted with bromine and chlorine atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . Another method involves the use of a novel telescopic process starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine” can be determined using various spectroscopic techniques such as IR, 1H NMR, and HRMS . The exact structure would depend on the specific substitutions on the pyridine and cyclopropane rings .


Chemical Reactions Analysis

The chemical reactions involving “1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine” would depend on the specific conditions and reactants used. As mentioned earlier, it has been used in the synthesis of various other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine” can be determined using various techniques. For instance, its density, boiling point, melting point, molecular formula, molecular weight, and exact mass can be determined .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Selective Amination : 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine is used in selective amination processes. For instance, a study demonstrated the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex, predominantly yielding 5-amino-2-chloropyridine with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).

Bioactive Compound Synthesis

  • Synthesis of Novel Compounds : The compound is a key precursor in synthesizing novel bioactive compounds. Research has been conducted on synthesizing new derivatives, such as 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which exhibit potential insecticidal and fungicidal activities (Zhu et al., 2014).

Pharmacological Research

  • Cancer Research : In the field of pharmacology, derivatives of 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine have been studied for their potential in treating cancer. For instance, a series of amide derivatives were synthesized and assessed for antiproliferative activity against human breast cancer cell lines, showing promising results in this area (Panneerselvam et al., 2022).

Molecular Chemistry and Crystallography

  • Crystal Structure Analysis : This compound also finds applications in crystallography. A study involved the synthesis of a related compound, characterizing its crystal structure, which contributes to the understanding of molecular interactions and properties (Li et al., 2015).

Antimicrobial Studies

  • Antifungal and Antibacterial Properties : Derivatives of 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine have been explored for their antifungal and antibacterial properties. A study on novel derivatives demonstrated significant antimicrobial activities, suggesting their potential use in this domain (Narayana et al., 2007).

Green Chemistry

  • Environmentally Friendly Synthesis : The compound is also involved in green chemistry initiatives. A study described a microwave-assisted amination method for 3-bromo-2-chloropyridine, a related compound, showcasing an environmentally friendlier approach to chemical synthesis (Kim et al., 2010).

Safety And Hazards

Safety and hazard information for “1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine” would depend on its specific properties. It’s always important to handle chemical compounds with care and use appropriate personal protective equipment .

Future Directions

Future research could focus on exploring the potential applications of “1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine” and compounds synthesized from it. This could include further investigation of their insecticidal and fungicidal activities, as well as potential applications in other areas .

properties

IUPAC Name

1-(3-bromo-5-chloropyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2/c9-6-3-5(10)4-12-7(6)8(11)1-2-8/h3-4H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJALDFWYZPPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=N2)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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